molecular formula C21H12BrClO2 B12860252 6-Bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one CAS No. 5789-56-0

6-Bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one

Cat. No.: B12860252
CAS No.: 5789-56-0
M. Wt: 411.7 g/mol
InChI Key: RGQSGEZANTVSFD-UHFFFAOYSA-N
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Description

6-Bromo-3-(2-chlorophenyl)-4-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis. This particular compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to the coumarin core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(2-chlorophenyl)-4-phenylcoumarin typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like 6-Bromo-3-(2-chlorophenyl)-4-phenylcoumarin .

Industrial Production Methods

Industrial production of 6-Bromo-3-(2-chlorophenyl)-4-phenylcoumarin may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(2-chlorophenyl)-4-phenylcoumarin can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrocoumarins.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrocoumarins. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

6-Bromo-3-(2-chlorophenyl)-4-phenylcoumarin has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-3-(2-chlorophenyl)-4-phenylcoumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-(2-chlorophenyl)-4-phenylcoumarin is unique due to its specific combination of bromine, chlorine, and phenyl groups attached to the coumarin core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

5789-56-0

Molecular Formula

C21H12BrClO2

Molecular Weight

411.7 g/mol

IUPAC Name

6-bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one

InChI

InChI=1S/C21H12BrClO2/c22-14-10-11-18-16(12-14)19(13-6-2-1-3-7-13)20(21(24)25-18)15-8-4-5-9-17(15)23/h1-12H

InChI Key

RGQSGEZANTVSFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=CC=CC=C4Cl

Origin of Product

United States

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